molecular formula C11H11N3O4 B1354912 Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 158980-19-9

Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1354912
M. Wt: 249.22 g/mol
InChI Key: YESXGRHPQUKVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

In the molecular structure of imidazo[1,2-a]pyridines, the six- and five-membered rings are individually almost planar .


Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods is organized into sections covering the main metal-free methods structured by the type of the reacting species .

Scientific Research Applications

Reactivity and Structural Analysis

The reactivity of the imidazo[1,2-a]pyridine system, which includes compounds like ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate, has been a subject of study. CNDO/2 calculations based on X-ray structure determinations have been used to investigate this reactivity. Such studies contribute to understanding the chemical properties and potential applications of these compounds in various fields, including organic synthesis and pharmaceutical research (Teulade et al., 1982).

Synthesis of Novel Compounds

The imidazo[1,2-a]pyridine system is also explored as a synthon for creating new fused triazines. Research demonstrates how ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate can be used to synthesize substituted nitro carboxamidoimidazopyridines, leading to various biologically active compounds (Zamora et al., 2004).

Antiinflammatory Activity

Several studies have focused on the synthesis of imidazo[1,2-a]pyridine derivatives and their evaluation for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities. These include the creation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and their carboxylate variants (Abignente et al., 1982), (Di Chiacchio et al., 1998).

Catalytic Activities

The imidazolo[1,2-a]pyridine moiety in compounds like ethyl 7-methylimidazolo[1,2-a]pyridine-2-carboxylate has been evaluated for its catalytic activities. These compounds are effective catalysts for oxidation reactions, such as the conversion of catechol to o-quinone, demonstrating their potential in chemical synthesis and industrial applications (Saddik et al., 2012).

Future Directions

The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This has led to the development of eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton . This area of research is expected to continue to grow in the future.

properties

IUPAC Name

ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-3-18-11(15)8-6-13-7(2)9(14(16)17)4-5-10(13)12-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESXGRHPQUKVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C(C=CC2=N1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.